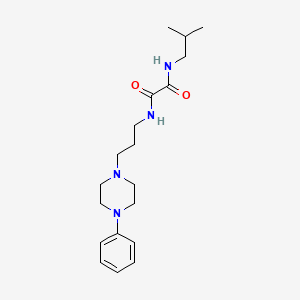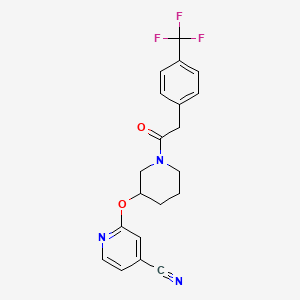
N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” is an organic compound. It is related to a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives, which have been synthesized and investigated for their anti-inflammatory activities .
Synthesis Analysis
The synthesis of related compounds involves the creation of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives . These compounds were synthesized and their anti-inflammatory activities were investigated using a carrageenan-induced rat paw edema model in vivo . All the synthesized compounds were found to be potent anti-inflammatory agents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Wissenschaftliche Forschungsanwendungen
Neurological Disorders Treatment
This compound has shown potential in the treatment of neurological disorders. It’s structurally related to compounds that have been used in the treatment and prevention of motor neuron diseases and neuromuscular junction disorders . Its ability to cross the blood-brain barrier makes it a candidate for further research in this area.
Molecular Research
In molecular research, this compound’s unique structure allows it to bind with various receptors, which can be useful in studying receptor-ligand interactions. This can help in understanding the signaling pathways and mechanisms of action for different biological processes.
Biomedical Materials
The compound’s properties make it suitable for exploration in the development of biomedical materials. Its interaction with biological systems could lead to the creation of new materials for medical implants or drug delivery systems.
Electronic Materials
Due to its conductive properties when combined with other substances, there is a possibility of using this compound in the development of electronic materials. It could be used in creating components for organic semiconductors or bioelectronics.
Energy Materials
In the field of energy materials, researchers are looking into the compound’s potential in photovoltaic applications or as a component in battery technology. Its molecular structure could contribute to more efficient energy transfer and storage.
Chemical Synthesis
This compound serves as a building block in chemical synthesis. It can be used to create complex molecules for various applications, including pharmaceuticals and agrochemicals . Its versatility in reactions makes it a valuable compound for synthetic chemists.
Pharmacological Studies
Pharmacological studies involve examining the compound’s effects on biological systems. It could be used to develop new medications or study the pharmacokinetics and pharmacodynamics of new drug formulations.
Analytical Chemistry
In analytical chemistry, the compound can be used as a standard or reagent in chromatography and spectrometry. Its stable structure allows for precise measurements and analysis, which is crucial in quality control and research.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(2-methylpropyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-16(2)15-21-19(25)18(24)20-9-6-10-22-11-13-23(14-12-22)17-7-4-3-5-8-17/h3-5,7-8,16H,6,9-15H2,1-2H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYOQQFUVICVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione](/img/structure/B2997346.png)
![N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2997347.png)

![8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B2997351.png)

![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2997353.png)
![1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2997358.png)
![N~4~-(4-chlorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2997359.png)

![(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2997362.png)



![Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2997367.png)